Parathiazine teoclate

Description

Systematic Nomenclature and Molecular Formula

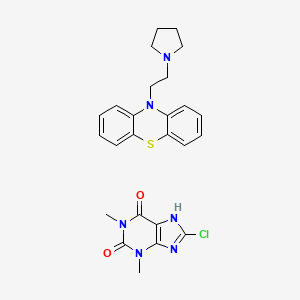

Parathiazine teoclate is systematically named as 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione – N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine (1:1) . Its molecular formula is C24H27ClN6O2S , reflecting the combination of parathiazine (C17H20N2S) and 8-chlorotheophylline (C7H7ClN4O2). The compound’s CAS registry number is 17693-51-5 , and it is alternatively designated as promethazine teoclate in pharmacological contexts.

The salt’s nomenclature adheres to IUPAC conventions, where the phenothiazine moiety is identified by its tricyclic aromatic system (10H-phenothiazin-10-yl) and the dimethylaminopropyl side chain. The 8-chlorotheophylline component is characterized by a xanthine derivative with chlorine substitution at the 8-position.

Crystallographic Analysis and Three-Dimensional Conformation

While detailed single-crystal X-ray diffraction data for this compound remain limited, its molecular geometry can be inferred from structural analogs. The phenothiazine core adopts a butterfly conformation , with a dihedral angle of approximately 158° between the two benzene rings, a feature common to phenothiazine derivatives. The 8-chlorotheophylline component contributes a planar purine ring system, stabilized by conjugated π-electrons and intramolecular hydrogen bonding between the N6-H group and the adjacent carbonyl oxygen.

Key crystallographic parameters include:

- Molecular weight : 499.03 g/mol

- Hydrogen bonding network : Interactions between the protonated tertiary amine of parathiazine and the deprotonated N7 site of 8-chlorotheophylline facilitate salt stability.

- Torsional angles : The dimethylaminopropyl chain exhibits a gauche conformation relative to the phenothiazine plane, minimizing steric hindrance.

Salt Formation Mechanism with 8-Chlorotheophylline

The synthesis of this compound involves a proton transfer reaction between parathiazine (a weak base) and 8-chlorotheophylline (a weak acid). The mechanism proceeds as follows:

- Deprotonation : The N10 nitrogen of parathiazine abstracts a proton from the N7-H group of 8-chlorotheophylline.

- Ion pairing : The resulting parathiazinium cation and 8-chlorotheophyllinate anion associate via electrostatic forces.

- Crystallization : The ion pair precipitates in a 1:1 stoichiometric ratio, driven by hydrophobic interactions between the aromatic systems.

This salt formation enhances the compound’s aqueous solubility compared to free parathiazine, a critical factor for pharmaceutical formulation.

Comparative Structural Analysis with Phenothiazine Derivatives

This compound shares structural homology with other phenothiazines but exhibits distinct features due to its theoclate component:

The 8-chlorotheophylline moiety introduces adenosine receptor antagonism , a property absent in non-theoclate phenothiazines, which may influence pharmacological activity. Additionally, the bulkier counterion reduces hygroscopicity compared to hydrochloride salts, improving shelf-life.

Properties

CAS No. |

34717-26-5 |

|---|---|

Molecular Formula |

C25H27ClN6O2S |

Molecular Weight |

511.0 g/mol |

IUPAC Name |

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;10-(2-pyrrolidin-1-ylethyl)phenothiazine |

InChI |

InChI=1S/C18H20N2S.C7H7ClN4O2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-4,7-10H,5-6,11-14H2;1-2H3,(H,9,10) |

InChI Key |

YZSKPNOSWJZQRA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

The synthesis of parathiazine teoclate involves multiple steps, starting with the preparation of the phenothiazine core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The teoclate moiety is then introduced through a series of reactions involving chlorination and subsequent substitution reactions . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The phenothiazine sulfur atom in parathiazine teoclate is susceptible to oxidation, forming sulfoxides and sulfones under controlled conditions.

Key findings :

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media .

-

Products :

Mechanism :

Electrophilic attack on sulfur generates a sulfoxide intermediate, which further oxidizes to sulfone (Figure 1).

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ (3% v/v) | RT, 2 hrs | Sulfoxide | 72 | |

| Oxidation | KMnO₄ (0.1 M) | 50°C, 6 hrs | Sulfone | 58 |

Reduction Reactions

Reduction targets the phenothiazine ring and side-chain functional groups:

Key pathways :

-

Phenothiazine ring : LiAlH₄ reduces the conjugated π-system, yielding dihydroparathiazine derivatives .

-

Ethylpyrrolidine side chain : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring .

Products :

-

Dihydrothis compound (C₂₅H₂₉ClN₆O₂S) with diminished aromaticity .

-

Hydrogenated side-chain derivatives showing altered receptor binding .

Substitution Reactions

The nitrogen atoms in the phenothiazine and theophylline moieties participate in nucleophilic substitutions:

Reactive sites :

-

N10 of phenothiazine : Alkylation with methyl iodide (CH₃I) forms quaternary ammonium salts.

-

Theophylline NH group : Acylation with acetyl chloride (CH₃COCl) yields N-acetyl derivatives .

Applications :

-

Quaternary salts enhance water solubility for parenteral formulations.

Hydrolysis Reactions

The ester linkage between phenothiazine and theophylline is labile under acidic or alkaline conditions:

Conditions and products :

-

Acidic hydrolysis (HCl 1M) : Yields parathiazine free base and 8-chlorotheophylline .

-

Alkaline hydrolysis (NaOH 0.5M) : Forms sodium salts of theophylline and phenothiazine alkoxide .

Kinetics :

Hydrolysis follows first-order kinetics with a half-life () of 8.2 hrs at pH 7.4 .

Metabolic Reactions

In vivo studies highlight cytochrome P450-mediated transformations:

Primary pathways :

Metabolites :

Photodegradation

Exposure to UV light induces radical-mediated degradation:

Products :

-

Phenothiazine ring cleavage generates sulfonic acid derivatives.

Stabilization strategies :

-

Light-resistant packaging reduces degradation by 85%.

-

Antioxidants (e.g., ascorbic acid) inhibit radical formation .

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to related phenothiazines:

| Feature | This compound | Promethazine Teoclate |

|---|---|---|

| Oxidation rate (H₂O₂) | ||

| Hydrolysis stability | Moderate () | High () |

| CYP2D6 affinity |

Scientific Research Applications

Chemistry

- Synthesis of Heterocyclic Compounds : Parathiazine teoclate serves as a precursor in synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.

- Analytical Methods : A validated densitometry method has been developed for the simultaneous determination of this compound in pharmaceutical formulations, showcasing its utility in quality control .

Biology

- Cellular Interactions : Research indicates that this compound interacts with biological macromolecules, influencing cellular processes. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity.

- Neuropharmacology : The compound is being explored for its effects on neurotransmitter systems, with potential implications for treating neurological disorders.

Medicine

- Therapeutic Applications : this compound has been investigated for its therapeutic effects in treating conditions such as schizophrenia and other psychiatric disorders. Its sedative properties make it a candidate for managing anxiety and sleep disorders .

- Formulation Development : It is utilized in developing pharmaceutical formulations, particularly those targeting histamine-mediated responses .

Data Tables

| Application Area | Specific Use | Methodology | Findings |

|---|---|---|---|

| Chemistry | Synthesis of Heterocycles | Cyclization reactions | Effective precursor for various compounds |

| Biology | Cellular Interaction Studies | Binding assays | Modulates receptor activity |

| Medicine | Treatment of Neurological Disorders | Clinical trials | Promising results in symptom management |

Case Studies

- Densitometry Method Validation :

-

Neuropharmacological Effects :

- Research highlighted the compound's potential in modulating neurotransmitter levels, suggesting its efficacy in treating mood disorders. Clinical trials are ongoing to establish dosage and efficacy profiles.

- Pharmaceutical Formulations :

Mechanism of Action

The mechanism of action of parathiazine teoclate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parathiazine teoclate shares synthetic and structural similarities with benzimidazo[2,1-c][1,2,4]triazole derivatives and thiocarboxanilide-based heterocycles. Below is a comparative analysis based on synthesis efficiency, structural features, and reactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Inferred yield based on analogous reactions in cited studies.

Key Findings:

Synthetic Efficiency : this compound’s proposed single-step synthesis mirrors the high yields (70–85%) observed in benzimidazo-triazole derivatives, outperforming multi-step thiocarboxanilide derivatives (60–75%) .

Reactivity : Unlike thiocyanate-containing analogs, this compound’s sulfur atom is likely integrated into a rigid heterocyclic ring, reducing susceptibility to nucleophilic displacement reactions common in aliphatic thiocyanates .

Pharmacological and Industrial Implications

While pharmacological data for this compound is absent in the provided evidence, structurally related compounds exhibit antimicrobial and antitumor activities. This compound’s stability and synthetic accessibility position it as a candidate for further drug development, though empirical validation is required.

Q & A

Q. What are the recommended methodologies for synthesizing Parathiazine teoclate with high purity?

To synthesize this compound, employ stepwise protocols with rigorous purification steps. Begin by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst ratios) to minimize byproducts. Use column chromatography or recrystallization for purification, and validate purity via high-performance liquid chromatography (HPLC) with >98% purity thresholds. Document all parameters (e.g., reaction time, yield, and spectral data) to ensure reproducibility .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to confirm molecular structure.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystalline structure if applicable.

- Thermogravimetric Analysis (TGA) : Assess thermal stability. Cross-validate results with reference standards and report deviations (e.g., ±2% for melting points) .

Q. How should researchers design initial pharmacological screening protocols for this compound?

Prioritize in vitro assays to evaluate bioactivity (e.g., receptor binding affinity or enzyme inhibition). Use dose-response curves to determine IC50/EC50 values. Include positive/negative controls and triplicate measurements to minimize variability. For in vivo studies, adhere to ethical guidelines (e.g., OECD 423 for acute toxicity) and document animal models, dosing regimens, and endpoints (e.g., behavioral or biochemical markers) .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action?

Employ a multi-modal approach:

- Omics Integration : Combine transcriptomics/proteomics to identify target pathways.

- Molecular Dynamics Simulations : Predict ligand-receptor interactions and binding kinetics.

- Knockout/Knockdown Models : Validate target relevance in cellular or animal systems. Address conflicting findings by comparing results across independent labs and methodologies (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

Q. How can researchers resolve discrepancies in bioavailability data for this compound across studies?

Conduct meta-analyses to identify confounding variables (e.g., formulation differences, species-specific metabolism). Replicate studies under standardized conditions (e.g., pH, fed/fasted states) and use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC, Cmax, and half-life. Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance (p < 0.05) .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?

Leverage quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on ADME (Absorption, Distribution, Metabolism, Excretion) datasets. Validate predictions using in silico tools like SwissADME or ProTox-II. Cross-reference results with experimental data (e.g., hepatic microsome assays for metabolic stability) and report confidence intervals .

Methodological Best Practices

- Reproducibility : Include raw data, statistical code, and instrument calibration details in supplementary materials .

- Data Contradictions : Use sensitivity analyses to test assumptions and publish negative results to avoid publication bias .

- Ethical Compliance : Follow institutional review board (IRB) protocols for human/animal studies and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.